Thermodynamic Stability of 3,4-Dichlorothiophene Versus Isomers
Computational analysis reveals that 3,4-dichlorothiophene is the most thermodynamically stable isomer among the dichlorothiophenes. Its calculated standard Gibbs free energy in aqueous phase (G(aq)) at 298 K is −62.970 kcal/mol [1]. This is significantly lower (more stable) than the values for the 2,5- (−56.236 kcal/mol), 2,3- (−59.011 kcal/mol), and 2,4-dichlorothiophene (−59.019 kcal/mol) isomers [1].
| Evidence Dimension | Standard Gibbs Free Energy in Aqueous Phase at 298 K |
|---|---|
| Target Compound Data | −62.970 kcal/mol |
| Comparator Or Baseline | 2,3-Dichlorothiophene: −59.011 kcal/mol; 2,4-Dichlorothiophene: −59.019 kcal/mol; 2,5-Dichlorothiophene: −56.236 kcal/mol |
| Quantified Difference | ΔG(aq) = −3.95 to −6.73 kcal/mol more stable than other isomers |
| Conditions | Calculated at the B3LYP/6-311++G(d,p) level of theory, 298 K |
Why This Matters
Higher thermodynamic stability suggests a lower propensity for unwanted side reactions during synthesis or storage, which is critical for ensuring consistent yields and product quality in multi-step synthetic sequences.
- [1] Alkorta, I., & Elguero, J. (2019). A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. Heterocyclic Communications, 25(1), 1-10. View Source
